

# Agerafenib mouse model efficacy across cancer types

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Agerafenib

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## Agerafenib in Neuroblastoma: Efficacy Data

The table below summarizes the key efficacy findings from the identified preclinical study on **Agerafenib** in neuroblastoma mouse models [1] [2].

Efficacy Metric	Findings in Neuroblastoma Mouse Models
Tumor Growth Suppression	Potently suppressed tumor growth [1] [2].
Survival Benefit	Prolonged animal survival [1] [2].
Toxicity Profile	Exhibited a favorable toxicity profile [1] [2].
Target Inhibition	Inhibited phosphorylation of ERK, indicating effective suppression of the MAPK signaling pathway [2].

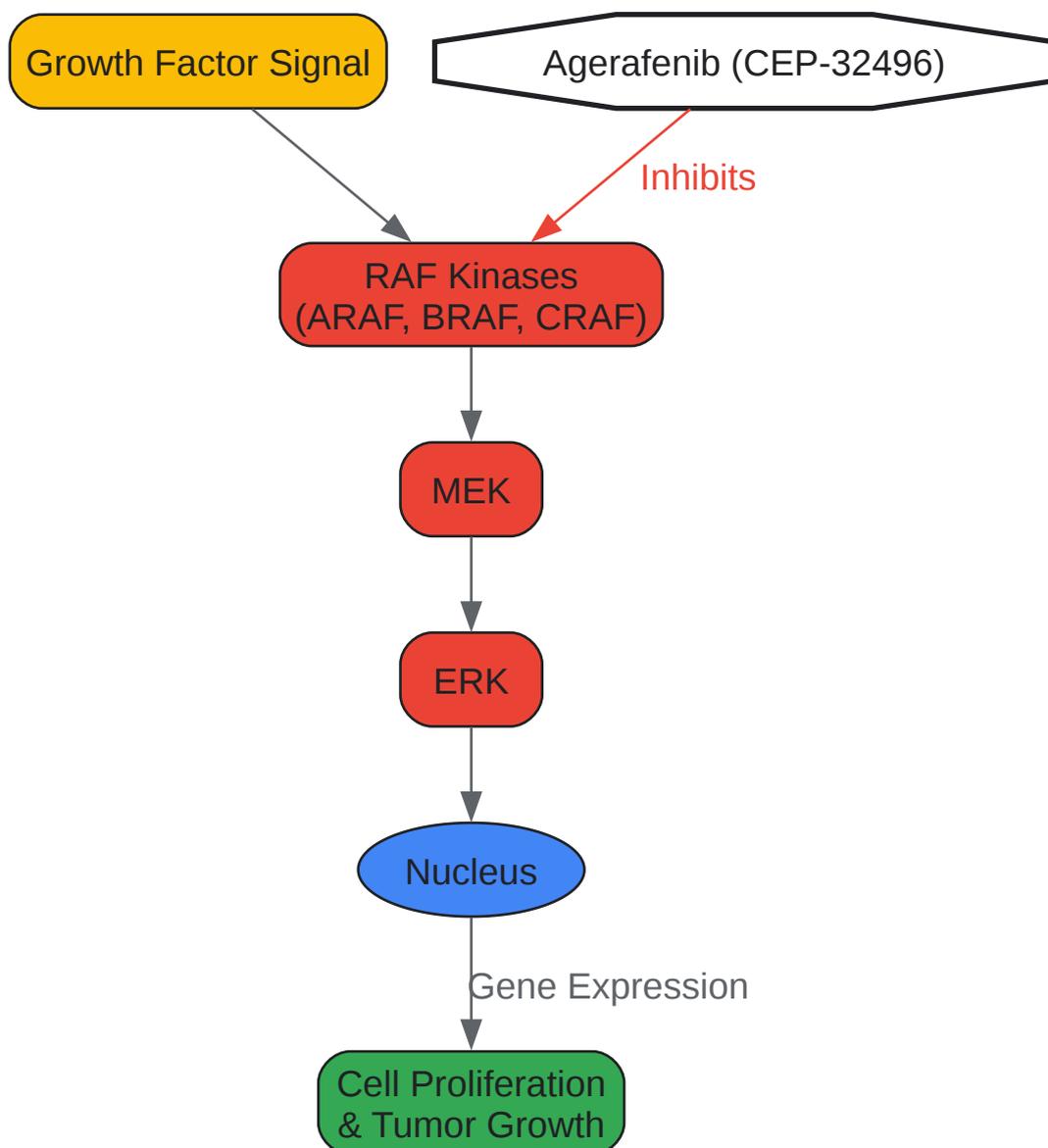
## Experimental Protocol for Key Studies

The efficacy data in the table above was generated through the following detailed methodology [2]:

- **In Vivo Mouse Model:** The study used a xenograft model. Neuroblastoma cells (NGP-luciferase cells) were subcutaneously injected into the flanks of immunodeficient mice.
- **Treatment Groups:** Mice were randomized into two groups once tumors were established:
  - **Control group:** Treated with the vehicle only.
  - **Treatment group:** Treated with **Agerafenib** at a dose of **30 mg/kg**.
- **Dosing Regimen:** **Agerafenib** was administered orally, once daily for the duration of the study.
- **Tumor Monitoring:** Tumor volume was measured regularly throughout the experiment. Additionally, bioluminescent imaging was utilized to monitor tumor growth and response to treatment over time.
- **Data Analysis:** Tumor volumes and survival curves were compared between the control and treatment groups to assess the compound's efficacy.

## Agerafenib's Mechanism of Action

The following diagram illustrates the proposed mechanism by which **Agerafenib** inhibits tumor growth in neuroblastoma, primarily by targeting the MAPK signaling pathway [1] [2].



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Based on the study, **Agerafenib** is a pan-RAF inhibitor that binds to and inhibits BRAF (both wild-type and mutant) and CRAF. This inhibition prevents the downstream phosphorylation and activation of MEK and ERK. As ERK is a key effector, its deactivation leads to reduced signaling into the nucleus, resulting in the suppression of genes that drive cell proliferation and survival, thereby inhibiting neuroblastoma tumor growth [2].

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## References

1. Small Molecule Inhibitor Agerafenib Effectively Suppresses ... [pubmed.ncbi.nlm.nih.gov]

2. Small molecule inhibitor agerafenib effectively suppresses ... [sciencedirect.com]

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**Address:** Ontario, CA 91761, United States

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